molecular formula C14H12F2O B8697585 1,2-Di(4-fluorophenyl)ethanol

1,2-Di(4-fluorophenyl)ethanol

Cat. No. B8697585
M. Wt: 234.24 g/mol
InChI Key: PTWYRVJZICVSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Di(4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C14H12F2O and its molecular weight is 234.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Di(4-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Di(4-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Di(4-fluorophenyl)ethanol

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

1,2-bis(4-fluorophenyl)ethanol

InChI

InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2

InChI Key

PTWYRVJZICVSID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2.04 g (0.08 mol) of magnesium are covered with ether. 12.2 g (0.08 mol) of 4-fluorobenzyl chloride in 20 ml of ether are added dropwise to this in such a way that the ether boils gently. After addition is complete, the mixture is refluxed for a further 30 minutes, cooled to room temperature, and 8.3 g (0.07 mol) of 4-fluorobenzaldehyde in 20 ml of ether are slowly added dropwise. It may be necessary to cool with ice-water if the solution boils. After addition is complete, the mixture is left to reflux for 2 hours, then cooled and poured into 50 ml of ice-water. 50% concentrated hydrochloric acid is used to acidify, the phases are separated, and the aqueous phase is extracted 5 x with ether. The combined org. phases are neutralized with saturated sodium bicarbonate solution, washed with saturated sodium chloride solution, dried over magnesium sulfate and evaporated. The colorless oil crystallizes completely and yields 15.7 g of white crystals.
Quantity
2.04 g
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reactant
Reaction Step One
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0 (± 1) mol
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12.2 g
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reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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solvent
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8.3 g
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reactant
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20 mL
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solvent
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[Compound]
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ice water
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
50 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Seven

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